(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Description
(4E)-4-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a substituted oxazolone derivative characterized by a 4-hydroxyphenyl group attached via a methylidene bridge to the 4-position of the oxazol-5-one core, with a phenyl substituent at the 2-position. The E-stereochemistry of the exocyclic double bond is critical for its spatial arrangement and intermolecular interactions. Oxazolones are five-membered heterocyclic compounds containing both oxygen and nitrogen, widely studied for their diverse biological activities, including immunomodulatory, antimicrobial, and enzyme inhibitory properties .
Properties
Molecular Formula |
C16H11NO3 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H11NO3/c18-13-8-6-11(7-9-13)10-14-16(19)20-15(17-14)12-4-2-1-3-5-12/h1-10,18H/b14-10+ |
InChI Key |
GOSVXNVSKHMEIP-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)O)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)O)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The most widely reported method for synthesizing (4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves the condensation of hippuric acid with 4-hydroxybenzaldehyde in the presence of sodium acetate and glacial acetic acid under reflux conditions. This method is a modification of classical oxazolone synthesis protocols and has been documented in several peer-reviewed studies.
-
- Hippuric acid (N-benzoylglycine)
- 4-Hydroxybenzaldehyde
- Sodium acetate (as base)
- Glacial acetic acid (solvent and acidic medium)
-
- Reflux in glacial acetic acid for approximately 2 hours
- Cooling and precipitation induced by addition of ethanol
- Filtration and washing of the precipitate
- Drying under vacuum
This reaction leads to the formation of the oxazolone ring and the exocyclic double bond with the 4-hydroxyphenyl substituent in the (E)-configuration.
Detailed Experimental Procedure
Based on the synthesis reported by Saha et al. and corroborated by other studies, the following detailed procedure is typical:
Preparation of Reaction Mixture:
- Dissolve 0.022 M of 4-hydroxybenzaldehyde, 1.8 g of 0.022 M sodium acetate, and 4.0 g of 0.022 M hippuric acid in 0.066 M glacial acetic acid.
-
- Reflux the mixture under a water bath for 2 hours with continuous stirring to promote condensation and cyclization.
-
- After reflux, cool the mixture to room temperature.
- Add 10 mL of ethanol to the cooled solution and store it overnight at below 5 °C to induce crystallization.
-
- Filter the precipitated solid and wash thoroughly with ethanol to remove impurities.
- Dry the product under vacuum to obtain pure (4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one as a solid.
Yield and Physical Properties
Analytical Characterization
- Nuclear Magnetic Resonance (NMR):
- The proton NMR spectrum typically shows characteristic signals corresponding to the aromatic protons of the phenyl and hydroxyphenyl groups, as well as the exocyclic methylene proton.
- Elemental Analysis:
- Confirms the molecular formula consistent with C16H11NO3 (molecular weight approximately 265 g/mol).
- Thin Layer Chromatography (TLC):
Alternative and Related Synthetic Approaches
Oxazolone Derivatives via Other Aldehydes
The general method described above is adaptable to various substituted aromatic aldehydes including salicylaldehyde, 4-methoxybenzaldehyde, anisaldehyde, furfuraldehyde, and cinnamaldehyde, which produce corresponding 4-arylidene-2-phenyl-1,3-oxazol-5-ones. The reaction conditions remain largely the same, with minor adjustments in reflux time or solvent volume.
Preparation of 2-Chloro-N-hydroxyacetamide as a Precursor
In some synthetic schemes involving further functionalization of the oxazolone ring, 2-chloro-N-hydroxyacetamide is prepared as an intermediate by reacting chloroacetyl chloride with hydroxylamine hydrochloride in methanol under controlled conditions, followed by filtration and recrystallization. This intermediate can be used for further derivatization of the oxazolone moiety.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Condensation | Hippuric acid + 4-hydroxybenzaldehyde + sodium acetate in glacial acetic acid | Formation of oxazolone ring and exocyclic double bond |
| Reflux | 2 hours at reflux temperature in glacial acetic acid | Promotes cyclization and condensation |
| Cooling and Precipitation | Addition of ethanol, cooling below 5 °C overnight | Crystallization of product |
| Filtration and Washing | Ethanol washing | Removal of impurities |
| Drying | Vacuum drying | Pure solid product |
In-Depth Research Perspectives
- The preparation of (4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one via the described condensation method is well-established and reproducible, providing moderate to good yields.
- The reaction mechanism involves nucleophilic attack of the amino group of hippuric acid on the aldehyde carbonyl, followed by cyclization and dehydration to form the oxazolone ring and the exocyclic double bond in the (E)-configuration.
- The choice of glacial acetic acid as solvent and sodium acetate as base is critical to facilitate the cyclization while maintaining mild acidic conditions to prevent side reactions.
- Variations in aldehyde substituents allow tuning of electronic properties and potential biological activities of the resulting oxazolone derivatives.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a dihydro derivative. Substitution reactions can lead to various substituted phenyl or oxazole derivatives.
Scientific Research Applications
Anticancer Applications
Numerous studies have investigated the anticancer properties of oxazole derivatives, including (4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one. The following table summarizes key findings regarding its anticancer activity:
Antioxidant Properties
Research indicates that (4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative damage and may contribute to its anticancer effects.
Key Findings:
- Electrochemical Behavior : The compound has been evaluated for its electrochemical properties using cyclic voltammetry, showing potential as an antioxidant agent due to its ability to donate electrons and scavenge free radicals .
- Comparative Studies : In comparative studies with known antioxidants, this compound displayed superior activity in scavenging DPPH radicals .
Other Therapeutic Applications
Apart from its anticancer and antioxidant properties, (4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has shown promise in other therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound possess antimicrobial properties against various bacterial strains .
- Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .
Case Studies
Several case studies highlight the applications of this compound in drug development:
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized several derivatives of oxazole compounds and evaluated their anticancer activity against A549 lung cancer cells. Among these derivatives, the compound demonstrated significant cytotoxic effects comparable to standard chemotherapeutics .
Case Study 2: Electrochemical Behavior Assessment
In another study, researchers assessed the electrochemical behavior of oxazole derivatives using cyclic voltammetry. The results indicated that these compounds could serve as effective antioxidants due to their favorable redox properties .
Mechanism of Action
The mechanism of action of (4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyphenyl group can form hydrogen bonds with target proteins, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Oxazolone Derivatives
Key Observations:
Electron-Donating vs. Compound 13’s nitro group correlates with potent immunomodulation, suggesting electron-withdrawing groups may enhance activity in specific pathways .
Steric and Stereochemical Effects:
- The Z-isomer in DI-2 and 4-chlorophenyl derivatives () may adopt distinct conformations compared to the E-isomer of the target compound, affecting binding to biological targets like ROCKII .
- Substituent position (e.g., 2-methoxy in vs. 4-hydroxy in the target compound) alters planarity and conjugation, influencing π-π stacking in crystal structures .
Heterocyclic vs. Aromatic Substituents:
- DI-2’s pyridinylmethylidene group introduces nitrogen-based hydrogen bonding, contrasting with purely aromatic substituents in other analogs, which may explain its selective ROCKII inhibition .
Pharmacological Implications
- Immunomodulation: Compound 13’s nitro group suggests electron-withdrawing substituents may optimize immunomodulatory effects, while the target compound’s hydroxyl group could favor anti-inflammatory pathways via hydrogen bonding .
- Enzyme Inhibition: DI-2’s heterocyclic substituent highlights the importance of nitrogen-containing groups in targeting kinase domains like ROCKII .
Biological Activity
The compound (4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of (4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can be represented as follows:
This structure features an oxazole ring with a phenyl group and a hydroxymethylidene substituent, which are crucial for its biological interactions.
Anticancer Properties
Research indicates that oxazole derivatives exhibit significant anticancer activity. A study highlighted that compounds similar to (4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one showed efficacy against various cancer cell lines, including liver cancer (Hep3B) and cervical cancer (HeLa) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
Oxazoles have been documented for their anti-inflammatory properties. The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. Molecular docking studies suggest that it may interact with cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways .
Analgesic Activity
In preclinical models, (4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one demonstrated analgesic effects comparable to standard analgesics. Its efficacy was evaluated using the acetic acid-induced writhing test and the hot plate test in mice, revealing significant pain relief without notable toxicity .
Synthesis and Characterization
The synthesis of (4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one was achieved through a condensation reaction involving appropriate aldehydes and oxazolone precursors. Characterization was performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity .
Toxicological Studies
Toxicological assessments indicated a favorable safety profile. Acute toxicity studies in mice showed no lethal effects at therapeutic doses, suggesting that this compound could be a viable candidate for further development in clinical settings .
Comparative Analysis
| Activity | (4E)-4-Hydroxyphenylmethylidene-Oxazole | Standard Drugs |
|---|---|---|
| Anticancer | Moderate to High | Varies |
| Anti-inflammatory | Significant | NSAIDs |
| Analgesic | Effective | Morphine |
| Toxicity | Low | Varies |
Q & A
Basic Questions
Q. What are the established synthetic methodologies for (4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one, and how can reaction efficiency be improved?
- Methodology : The compound is synthesized via the Erlenmeyer azlactone synthesis. A typical protocol involves condensing hippuric acid with 4-hydroxybenzaldehyde in acetic anhydride using anhydrous sodium acetate as a catalyst. Microwave-assisted synthesis (e.g., 210 W for 5 minutes with silica gel support) significantly reduces reaction time and improves yield compared to conventional reflux methods .
- Optimization Tips :
- Use microwave irradiation to accelerate the reaction (30% power, 5 minutes).
- Employ silica gel as a solid support to enhance product purity .
- Recrystallize from ethanol-chloroform mixtures for high-purity crystals .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural configuration of this oxazolone?
- Key Techniques :
- ¹H/¹³C NMR : Assigns aromatic proton environments and confirms substitution patterns (e.g., δ 8.94 ppm for azlactone protons) .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1620 cm⁻¹) stretches .
- X-ray Crystallography : Resolves E/Z isomerism and molecular packing. SHELXL refinement (R factor < 0.05) ensures accuracy .
Advanced Questions
Q. How can density functional theory (DFT) elucidate the electronic and photophysical properties of this compound?
- Computational Approach :
- Perform geometry optimization using B3LYP/6-31G(d) to model the ground-state structure.
- Calculate HOMO-LUMO gaps to predict charge-transfer behavior (e.g., HOMO localized on the oxazolone ring, LUMO on the phenyl group).
- Simulate UV-Vis spectra (TD-DFT) and compare with experimental λmax values (e.g., ~350 nm for π→π* transitions) .
Q. What experimental strategies resolve mechanistic contradictions in oxazolone reactivity, such as competing cycloadditions vs. nucleophilic additions?
- Mechanistic Analysis :
- Kinetic Control : At room temperature, kinetically favored Michael adducts form (e.g., azlactone reacting with imines via 1,3-dipolar cycloaddition).
- Thermodynamic Control : Elevated temperatures (110°C) promote thermodynamically stable products (e.g., rearranged benzodiazepines) .
- Techniques :
- Use <sup>15</sup>N isotopic labeling to track reaction pathways.
- Employ HPLC-MS to isolate and characterize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
